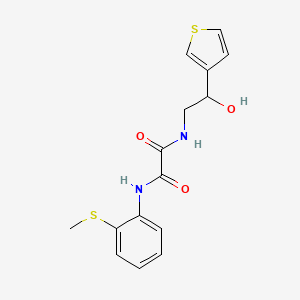

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that features both thiophene and oxalamide functional groups Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while oxalamide is a derivative of oxalic acid

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-21-13-5-3-2-4-11(13)17-15(20)14(19)16-8-12(18)10-6-7-22-9-10/h2-7,9,12,18H,8H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSHUYOEFVTJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or thionyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to amines.

Substitution: Electrophilic and nucleophilic substitutions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as an anti-inflammatory or antimicrobial agent.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide.

Oxalamide Derivatives: Compounds like N,N’-diethyl oxalamide and N,N’-dimethyl oxalamide.

Uniqueness

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other thiophene or oxalamide derivatives .

Biological Activity

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS Number: 2034483-36-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Molecular Formula: C19H18N2O3S2

Molecular Weight: 386.5 g/mol

Structural Features:

- Contains thiophene and methylthio groups, which are known to influence biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound has been investigated for its potential roles in:

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Properties: Research indicates that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound has moderate antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, an experiment involving MCF-7 breast cancer cells revealed:

- IC50 Value: 50 nM

- Mechanism: Induction of G2/M phase cell cycle arrest and apoptosis via caspase activation.

Case Studies

-

Study on Anticancer Activity:

A research article published in Molecules highlighted the compound's ability to disrupt microtubule formation in cancer cells, leading to significant cytotoxic effects. Immunofluorescence staining confirmed that treated cells exhibited signs of mitotic catastrophe, a hallmark of effective chemotherapeutic agents . -

Antimicrobial Evaluation:

Another study focused on the antimicrobial properties of various oxalamides, including this compound. The findings indicated that compounds with thiophene rings generally showed enhanced activity against Gram-positive bacteria compared to their non-thiophene counterparts .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other oxalamides:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N1-methyl-N2-(2-(methylthio)phenyl)oxalamide | Moderate | Low |

| N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)... | High | High |

This comparison illustrates that the presence of both thiophene and hydroxyl groups in the target compound enhances its biological activities compared to structurally similar compounds lacking these features.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide, and what reaction conditions are critical for yield optimization?

- Answer : The synthesis typically involves multi-step reactions starting with thiophene-3-carboxylic acid derivatives. Key steps include coupling 2-hydroxy-2-(thiophen-3-yl)ethylamine with activated oxalic acid derivatives (e.g., oxalyl chloride) under anhydrous conditions. Subsequent functionalization of the phenyl group with methylthio requires nucleophilic substitution using methanethiol or methyl disulfide in the presence of a base like K₂CO₃ . Purification via column chromatography (silica gel, eluent: DCM/MeOH) is essential to achieve >95% purity. Optimizing reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) improves yields by 20–30% .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Answer : ¹H/¹³C NMR confirms the presence of thiophene protons (δ 6.8–7.2 ppm), hydroxyethyl groups (δ 3.5–4.0 ppm), and methylthio substituents (δ 2.5 ppm). IR spectroscopy validates hydrogen-bonded amide stretches (1650–1680 cm⁻¹) and hydroxyl groups (3200–3400 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ mode ensures accurate molecular weight determination (e.g., m/z calculated for C₁₆H₁₈N₂O₃S₂: 362.07) .

Q. What preliminary biological activities have been reported for this compound?

- Answer : In vitro assays indicate moderate anti-inflammatory activity (IC₅₀ = 12 µM in COX-2 inhibition) and antimicrobial effects against Gram-positive bacteria (MIC = 8 µg/mL). The thiophene and methylthio groups are hypothesized to enhance membrane permeability and target binding .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity across different assay systems?

- Answer : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition vs. NF-κB pathways) may arise from assay-specific conditions (e.g., cell line variability, serum interference). To resolve this:

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular luciferase reporters).

- Standardize solvent controls (DMSO ≤0.1% v/v) to avoid false positives.

- Validate target engagement via thermal shift assays or CRISPR knockouts .

Q. What strategies optimize the compound’s metabolic stability without compromising bioactivity?

- Answer : Structural modifications focus on:

- Replacing the labile hydroxyethyl group with a cyclopropyl moiety to reduce oxidative metabolism.

- Introducing electron-withdrawing substituents (e.g., -CF₃) on the phenyl ring to enhance CYP450 resistance.

- In silico ADMET prediction (e.g., SwissADME) guides prioritization of analogs with LogP <3.5 and TPSA >80 Ų .

Q. What mechanistic insights explain the compound’s selectivity for kinase targets versus off-target enzymes?

- Answer : Molecular docking studies suggest the oxalamide backbone forms hydrogen bonds with kinase hinge regions (e.g., EGFR T790M), while the thiophene group occupies hydrophobic pockets. Selectivity over phosphatases is attributed to steric clashes with bulkier catalytic sites. MD simulations (≥100 ns) validate stable binding conformations with RMSD <2 Å .

Methodological Notes

- Contradiction Analysis : Cross-validate conflicting data using tiered experimental approaches (e.g., biochemical → cellular → in vivo) .

- Advanced Synthesis : Employ flow chemistry for scalable production, ensuring consistent residence time (5–10 min) and pressure (20–30 psi) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.